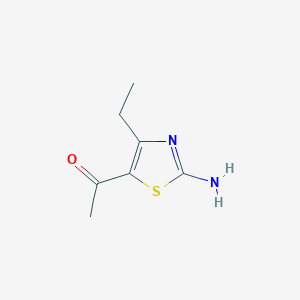

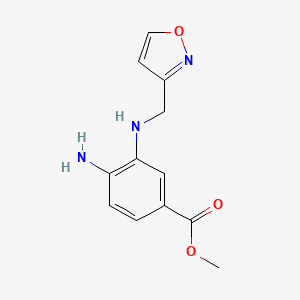

1-(2-Amino-4-ethylthiazol-5-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through different methods. For instance, a novel consecutive three-component synthesis of ethanones starting from propargyl amine and acid chlorides is described, which is based on an amidation-coupling-cycloisomerization (ACCI) sequence . Another approach involves the synthesis of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane derivatives from succinic acid using both conventional heating and microwave irradiation, which offers better yields and shorter reaction times . Additionally, the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives is achieved through a catalyst-free multicomponent synthesis in an aqueous ethanol medium .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using various spectroscopic methods. For example, the structures of synthesized compounds are elucidated by FT-IR, 1H/13C NMR-spectroscopic methods, including COSY, HSQC, and HMBC experiments . Single crystal XRD analysis is also used to confirm the structure of synthesized compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The synthesis of ethyl 2-bromo-2-(2-amino-5-ethoxycarbonylthiazol-4-yl)ethanoate involves the reaction of 2,4-dibromo-3-oxoglutarate with thiourea, which can be further transformed into different functional groups through nucleophilic displacement, rearrangement, hydrolysis, and hydrogenation . Additionally, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides is used to synthesize 5-amino-1,2,3-triazole-4-carboxylates, which can be employed for the preparation of triazole-containing dipeptides and inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are characterized using various techniques. Thermal stability is analyzed using TGA and DSC techniques . The intercontacts in the crystal structure are analyzed using Hirshfeld surfaces computational method . The cytotoxicity and antioxidant activity of synthesized compounds are evaluated using cell lines and radical scavenging assays, respectively .

科学的研究の応用

1. Amino-1,2,4-Triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles are a key raw material in fine organic synthesis, used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their applications extend to analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, highlighting their versatility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

2. Reactivity of 1,2,4-Triazole Derivatives

Research on 1,2,4-triazole-3-thione derivatives explores their antioxidant and antiradical activity, with potential applications in mitigating the effects of high radiation doses. This work underscores the chemical versatility of 1,2,4-triazoles and their potential in developing novel therapeutic agents (Kaplaushenko, 2019).

3. Ethnobotanical and Pharmacological Properties

Ehretia laevis, containing compounds like amino acids and proteins, showcases the ethnobotanical and pharmacological significance of its constituents. The plant's application in traditional medicine for diabetes and anti-venom treatments indicates the therapeutic potential of naturally occurring amino compounds (Thakre Rushikesh et al., 2016).

4. Synthesis and Applications of 1,2,4-Triazole Derivatives

The synthesis and application of 1,2,4-triazole derivatives in various fields, including optical materials, antioxidants, and corrosion inhibitors, highlight the compound's utility across a spectrum of scientific disciplines. Their broad usage illustrates the potential application areas for related compounds (Parchenko, 2019).

5. Redox Mediators in Organic Pollutant Treatment

The use of enzymes and redox mediators for the degradation of organic pollutants showcases innovative applications of chemical compounds in environmental remediation. This research indicates the potential for compounds like 1-(2-Amino-4-ethylthiazol-5-yl)ethanone to contribute to environmental sciences (Husain & Husain, 2007).

特性

IUPAC Name |

1-(2-amino-4-ethyl-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-5-6(4(2)10)11-7(8)9-5/h3H2,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOPWSQDEZXMFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-4-ethylthiazol-5-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)

![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)

![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540657.png)

![2-[(2-chloroacetyl)-methylamino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2540660.png)

![N-ethyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2540664.png)

![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2540667.png)